molecular formula C12H16FNO3 B8149887 Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate

Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate

Cat. No.: B8149887
M. Wt: 241.26 g/mol
InChI Key: UDSCPKFYFSYCLA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-2-fluorophenoxy)acetate typically involves the reaction of 4-amino-2-fluorophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in tert-butyl 2-(4-amino-2-fluorophenoxy)acetate can undergo oxidation to form nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Chemistry

Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its amino group allows for conjugation with biomolecules, facilitating the study of drug-receptor interactions.

Medicine

The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-2-fluorophenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-amino-2-chlorophenoxy)acetate
  • Tert-butyl 2-(4-amino-2-bromophenoxy)acetate
  • Tert-butyl 2-(4-amino-2-iodophenoxy)acetate

Uniqueness

Tert-butyl 2-(4-amino-2-fluorophenoxy)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits superior performance in various applications due to the strong carbon-fluorine bond.

Properties

IUPAC Name

tert-butyl 2-(4-amino-2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSCPKFYFSYCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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